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(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride

Catalog No.
S15739599
CAS No.
2044707-16-4
M.F
C7H9BrClFN2
M. Wt
255.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride

CAS Number

2044707-16-4

Product Name

(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride

IUPAC Name

(2-bromo-4-fluorophenyl)methylhydrazine;hydrochloride

Molecular Formula

C7H9BrClFN2

Molecular Weight

255.51 g/mol

InChI

InChI=1S/C7H8BrFN2.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3,11H,4,10H2;1H

InChI Key

MWMOWSKOUNXVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CNN.Cl

(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride is a chemical compound characterized by the presence of a hydrazine moiety attached to a benzyl group that is further substituted with bromine and fluorine atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The molecular formula for (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride is C7H8BrClFN2, and it exhibits properties that make it suitable for various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The hydrazine moiety can undergo oxidation to yield azides or reduction to form amines.
  • Coupling Reactions: This compound can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Common reagents involved in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride typically involves the reaction between 2-bromo-4-fluorobenzyl chloride and hydrazine hydrate in a suitable solvent. The general procedure includes:

  • Dissolving 2-bromo-4-fluorobenzyl chloride in an appropriate solvent.
  • Adding hydrazine hydrate to the solution under controlled conditions.
  • Isolating the product through recrystallization after the reaction completion.

Optimizations during synthesis may include adjusting temperature, pressure, and using catalysts to enhance yield and purity.

(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride has potential applications in:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceutical compounds.
  • Material Science: In the development of new materials with specific properties.
  • Biological Research: As a tool for studying enzyme interactions and biological pathways due to its unique structural features.

Studies on interaction mechanisms involving (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride suggest that it may form covalent bonds with active site residues of enzymes or interact with receptor sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects . Further research is necessary to elucidate specific targets and pathways influenced by this compound.

Several compounds share structural similarities with (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromophenylhydrazine hydrochlorideBromophenyl groupCommonly used as an intermediate in drug synthesis
2-Bromo-4-methylphenylhydrazine hydrochlorideMethyl substitution at para positionPotentially different pharmacokinetics
2-Bromo-4-butylphenylhydrazine hydrochlorideButyl substitutionMay exhibit different lipophilicity
2-Bromo-5-fluorophenylhydrazine hydrochlorideFluorine substitution at meta positionPotentially different reactivity profiles

Each of these compounds exhibits unique characteristics that influence their reactivity and biological activity, making them valuable in different contexts within chemistry and pharmacology. The presence of specific substituents like methyl or butyl groups can significantly alter the compound's properties compared to (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

253.96217 g/mol

Monoisotopic Mass

253.96217 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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